3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound characterized by the presence of a fluorine atom, a methoxyphenyl group, and a morpholinoethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-morpholinoethanol. This can be achieved through the reaction of 4-methoxyphenylacetonitrile with morpholine in the presence of a base such as sodium hydride.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Amidation: The final step involves the reaction of the fluorinated intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its structural features, such as the presence of the fluorine atom and the morpholinoethyl group.
Pathways Involved: The interaction with these targets can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to the presence of the morpholinoethyl group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-7-5-15(6-8-18)19(23-9-11-26-12-10-23)14-22-20(24)16-3-2-4-17(21)13-16/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVYOBKKXCDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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